

The Structural Unveiling of Honyucitrin: A Technical Guide

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Compound of Interest

Compound Name:	Honyucitrin
CAS No.:	114542-44-8
Cat. No.:	B599478

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the structure elucidation of **Honyucitrin**, a novel flavone isolated from the root bark of *Citrus grandis* Osbeck. The structural determination was accomplished through a comprehensive analysis of spectroscopic data and chemical transformations, offering a clear pathway for the characterization of this and similar natural products.

Isolation of Honyucitrin

The isolation of **Honyucitrin** from the root bark of *Citrus grandis* involves a multi-step extraction and chromatographic process. A detailed protocol is outlined below, based on established methodologies for the separation of flavonoids from plant materials.

Experimental Protocol: Isolation and Purification

- **Extraction:** The dried and powdered root bark of *Citrus grandis* is subjected to exhaustive extraction with acetone at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

- **Solvent Partitioning:** The crude extract is suspended in water and successively partitioned with n-hexane, chloroform, and ethyl acetate. The ethyl acetate fraction, typically enriched with flavonoids, is collected for further purification.
- **Column Chromatography:** The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Preparative TLC/HPLC:** Fractions showing the presence of the target compound are further purified using preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) with a suitable solvent system to yield pure **Honyucitrin**.

The logical workflow for the isolation and purification of **Honyucitrin** is depicted in the following diagram:



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Caption: Workflow for the isolation of **Honyucitrin**.

Spectroscopic Data and Structure Elucidation

The structure of **Honyucitrin** was primarily elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

Spectroscopic Data Summary

The key spectroscopic data that led to the structural determination of **Honyucitrin** are summarized in the tables below.

Table 1: ^1H NMR Spectroscopic Data (as reported in the original literature)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data unavailable in the provided search results			

Table 2: ^{13}C NMR Spectroscopic Data (as reported in the original literature)

Carbon	Chemical Shift (δ , ppm)
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Table 3: High-Resolution Mass Spectrometry (HRMS) Data

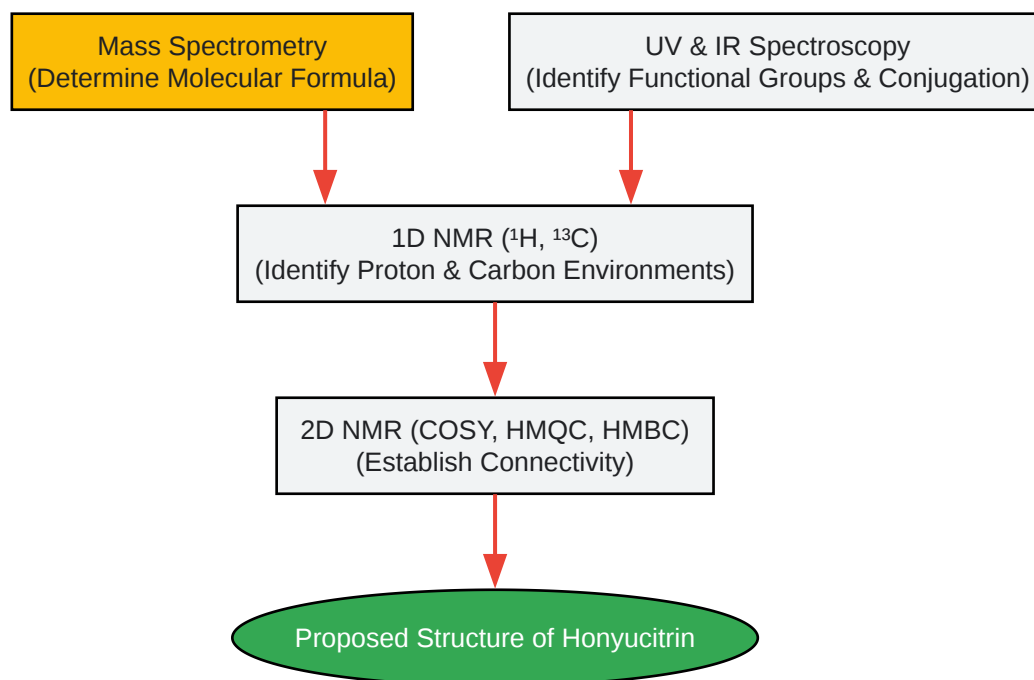
Ion	m/z [M] ⁺
Data unavailable in the provided search results	

Table 4: UV and IR Spectroscopic Data

Technique	Wavelength/Wavenumber
UV (λ_{max})	Data unavailable in the provided search results
IR (ν_{max} , cm^{-1})	Data unavailable in the provided search results

Structure Elucidation Pathway

The elucidation of **Honyucitrin**'s structure is a logical process of interpreting the spectroscopic data. The general workflow for this process is illustrated below.



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Caption: General workflow for structure elucidation.

Biological Activity

Preliminary studies have indicated that **Honyucitrin** possesses antimicrobial activity. Further investigation into its biological profile is warranted to explore its potential as a therapeutic agent. The specific details of the antimicrobial assays and the spectrum of activity were reported in the initial publication.

Experimental Protocol: Antimicrobial Assay (General)

- **Microorganism Preparation:** Standardized inoculums of test bacteria and fungi are prepared.
- **Assay:** A broth microdilution or agar diffusion method is typically employed. **Honyucitrin** is dissolved in a suitable solvent and tested at various concentrations.
- **Incubation:** The assays are incubated under appropriate conditions for the growth of the microorganisms.

- Evaluation: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of **Honyucitrin** that inhibits visible growth of the microorganism.

Conclusion

The structure of **Honyucitrin**, a novel flavone from *Citrus grandis*, has been successfully elucidated through a combination of isolation techniques and comprehensive spectroscopic analysis. This technical guide provides a framework for researchers and professionals in the field of natural product chemistry and drug development to understand the key methodologies involved in the characterization of such compounds. The reported antimicrobial activity of **Honyucitrin** suggests its potential for further pharmacological investigation. To facilitate further research, it is imperative to consult the original publication by Tianshung Wu, Changsheng Kuoh, and Hiroshi Furukawa in the January 1983 issue of the *Chemical & Pharmaceutical Bulletin* for the complete and detailed experimental data.

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